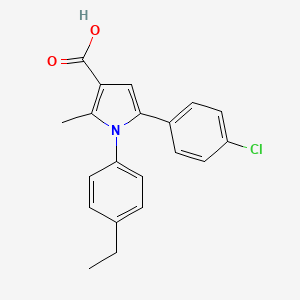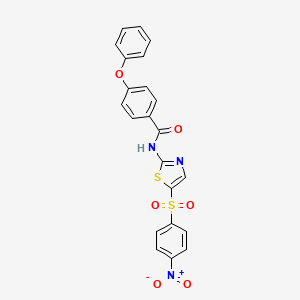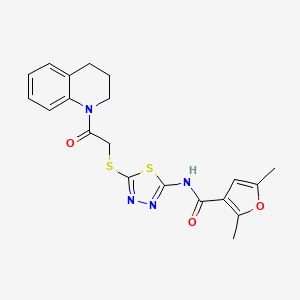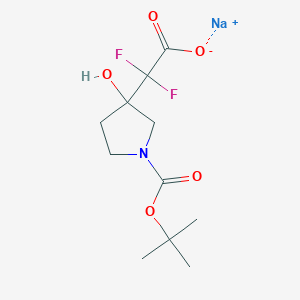
5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, also known as 5-CPEPCA, is an organic compound that has been studied in recent years due to its potential applications in various scientific research areas. This compound has been found to be an effective inhibitor of tyrosinase, an enzyme involved in the synthesis of melanin. In addition, 5-CPEPCA has been studied for its potential in drug development and its applications in biochemistry and physiology. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques: One study explores the synthesis of similar compounds, highlighting the intricacies and challenges in achieving correct identification of the regioisomer formed. This emphasizes the importance of precise synthetic methods in creating such complex molecules (Kumarasinghe, Hruby, & Nichol, 2009).
- Crystal Structure Determination: The determination of crystal structures of related compounds has been achieved through synchrotron X-ray powder diffraction data, demonstrating the potential for detailed structural analysis in related research (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).
Potential Applications in Antimicrobial Agents
- Development of Antimicrobial Agents: Research into derivatives of pyrrole, including compounds with similar structural elements, has shown potential in creating new antimicrobial agents. This highlights the possible medical applications of such compounds (Biava et al., 2008).
Dye and Pigment Industry
- Application in Dyeing: The study of complexation of dyes derived from related compounds with metals and their application on fabrics shows the potential use of such chemicals in the textile industry (Abolude, Bello, Nkeonye, & Giwa, 2021).
Drug Development and Pharmaceutical Research
- Drug Synthesis and Bioevaluation: Although the request excludes drug use and dosage information, it's noteworthy that similar compounds have been synthesized and evaluated for their biological activity, indicating potential pharmaceutical applications (Jianchao Liu, He, Ren, & Ding, 2006).
Catalytic Applications
- Use in Catalysis: The synthesis of such compounds can involve catalytic systems, as demonstrated in the creation of related molecules. This suggests potential roles in catalytic processes (Volkov et al., 2022).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-14-4-10-17(11-5-14)22-13(2)18(20(23)24)12-19(22)15-6-8-16(21)9-7-15/h4-12H,3H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITXDYPTJYTTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2377128.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2377129.png)



![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)
![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)


![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)
